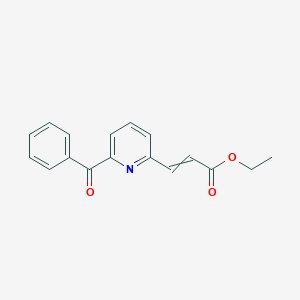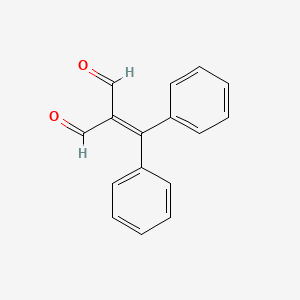
3-Butyl-5-methylocta-3,4-diene-1,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-5-methylocta-3,4-diene-1,8-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-methylocta-3,4-diene-1,8-diol can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods typically require specific reagents and conditions to ensure the formation of the conjugated diene system .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. These processes often require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve the desired product.
化学反応の分析
Types of Reactions
3-Butyl-5-methylocta-3,4-diene-1,8-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, often using hydrogenation catalysts.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: MCPBA, osmium tetroxide, and potassium permanganate are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products
Oxidation: Epoxides and vicinal diols.
Reduction: Saturated hydrocarbons.
Substitution: Ethers and esters.
科学的研究の応用
3-Butyl-5-methylocta-3,4-diene-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Butyl-5-methylocta-3,4-diene-1,8-diol involves its interaction with molecular targets through its hydroxyl groups and conjugated diene system. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathways involved .
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with industrial significance.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
1,4-Butanediol: A diol with applications in polymer production.
Uniqueness
3-Butyl-5-methylocta-3,4-diene-1,8-diol is unique due to its specific structure, which combines a conjugated diene system with hydroxyl groups.
特性
CAS番号 |
85217-12-5 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
InChI |
InChI=1S/C13H24O2/c1-3-4-7-13(8-10-15)11-12(2)6-5-9-14/h14-15H,3-10H2,1-2H3 |
InChIキー |
RXISSZFOORWSQR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C=C(C)CCCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


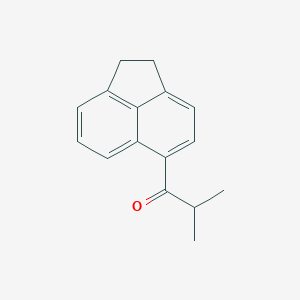

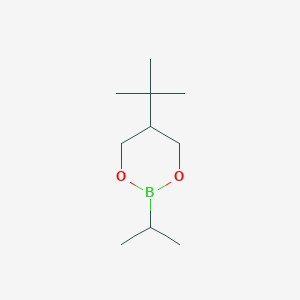
![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)
![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)
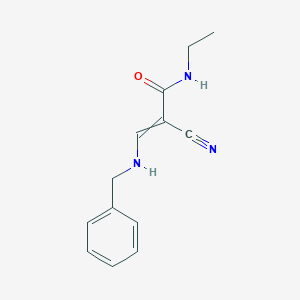
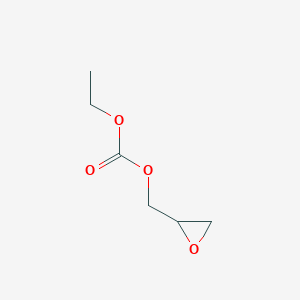
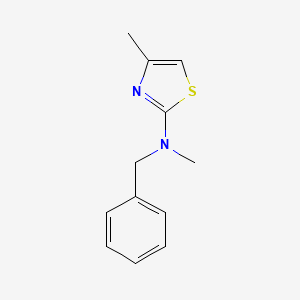
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
